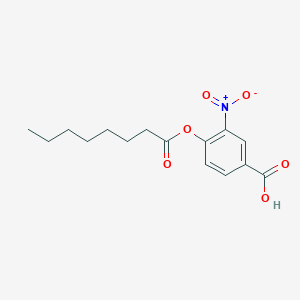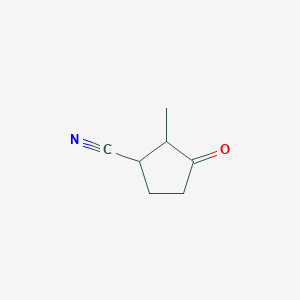
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole typically involves nitration reactions. One common method involves the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO3) and sulfur trioxide (SO3) in sulfuric acid (H2SO4). The reaction is carried out at elevated temperatures, typically around 80°C, for several hours . The yields of the desired product can vary depending on the specific conditions used.
Chemical Reactions Analysis
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The triazole ring can undergo substitution reactions with various reagents, leading to the formation of substituted triazoles.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-4-(trinitromethyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-Methyl-4-nitroimidazole: Similar in structure but with different functional groups.
1-Methyl-2,4,5-trinitroimidazole: Another triazole derivative with multiple nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
116057-94-4 |
|---|---|
Molecular Formula |
C4H4N6O6 |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
1-methyl-4-(trinitromethyl)triazole |
InChI |
InChI=1S/C4H4N6O6/c1-7-2-3(5-6-7)4(8(11)12,9(13)14)10(15)16/h2H,1H3 |
InChI Key |
PYNLAPANGRNVGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)


![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)


![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)



